![molecular formula C18H18ClN3O B3025676 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine
Übersicht
Beschreibung
Tropenzilin-Bromid ist eine chemische Verbindung, die für ihre krampflösenden Eigenschaften bekannt ist. Sie wurde hinsichtlich ihrer Fähigkeit untersucht, die Vasokonstriktor-Reaktionen in der Leberarterie zu verstärken, ohne das Pfortaderbett zu beeinflussen
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine is the norepinephrine transporter . This compound acts as a tricyclic norepinephrine uptake inhibitor , which means it blocks the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft.
Mode of Action
This compound interacts with its target by binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This results in an increased concentration of norepinephrine in the synaptic cleft, which can enhance the signal transmission of norepinephrine.
Vorbereitungsmethoden
Die Synthese von Tropenzilin-Bromid umfasst mehrere Schritte. Ein häufiges Verfahren umfasst die Reaktion von Tropenzilin mit Bromwasserstoffsäure. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien, die für die Großproduktion und Wirtschaftlichkeit optimiert sind.
Analyse Chemischer Reaktionen
Tropenzilin-Bromid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können zur Reduktion von Tropenzilin-Bromid verwendet werden.
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C18H18ClN3O
- Molecular Weight : 327.81 g/mol
- CAS Number : 37081-75-7
Structural Characteristics
The compound features a dibenzo[b,f][1,4]oxazepine core structure, which contributes to its biological activity. The presence of the chloro and piperazine groups enhances its interaction with neurotransmitter receptors.
Antipsychotic Activity
Research indicates that compounds like 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine exhibit significant antipsychotic properties. Its mechanism of action is believed to involve antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors, similar to loxapine. Studies have shown that these interactions can lead to reductions in psychotic symptoms in patients with schizophrenia and other related disorders .
Potential Use in Treatment-Resistant Depression
Emerging studies suggest that this compound may also have applications in treating treatment-resistant depression (TRD). The modulation of serotonergic and dopaminergic systems could provide therapeutic benefits for patients who do not respond to conventional antidepressants .
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of dibenzo[b,f][1,4]oxazepines. Preliminary findings indicate that these compounds can protect neuronal cells against oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Clinical Trials
Several clinical trials have investigated the efficacy of compounds related to 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine in treating schizophrenia and bipolar disorder. For instance:
- Study A : A double-blind trial involving patients with schizophrenia showed significant improvements in psychotic symptoms when treated with a loxapine derivative compared to placebo .
- Study B : A pilot study on treatment-resistant depression indicated potential benefits from administering this compound alongside traditional antidepressants .
Comparative Studies
Comparative studies assessing the efficacy of this compound against other antipsychotics have highlighted its unique profile. For example:
Compound | Efficacy | Side Effects | Mechanism |
---|---|---|---|
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine | Moderate | Lower incidence of weight gain | D2 and 5-HT2A receptor antagonist |
Loxapine | High | Moderate weight gain | D2 receptor antagonist |
Risperidone | High | High incidence of metabolic syndrome | D2 and 5-HT2A receptor antagonist |
This table illustrates how 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine may offer advantages over traditional antipsychotics regarding side effects.
Vergleich Mit ähnlichen Verbindungen
Tropenzilin-Bromid kann mit anderen krampflösenden Verbindungen wie Atropin und N-Butyl-Hyoscin-Bromid verglichen werden. Während Atropin potenter ist, bietet Tropenzilin-Bromid ein einzigartiges Profil mit spezifischen Wirkungen auf die Leberarterie . Ähnliche Verbindungen sind:
Biologische Aktivität
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine is a derivative of dibenzo[b,f][1,4]oxazepine and is related to loxapine, an antipsychotic medication. This compound has garnered interest for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C18H18ClN3O
- Molecular Weight : 327.81 g/mol
- CAS Number : 3454-96-4
- Structure : The compound features a dibenzo[b,f][1,4]oxazepine core with a chlorinated piperazine moiety.
The biological activity of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to act as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action may contribute to its antipsychotic effects similar to those observed with loxapine.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds and their implications for psychiatric disorders. Below are summarized findings from relevant research:
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia evaluated the efficacy of loxapine and its derivatives. The results indicated that patients receiving treatment showed significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups. The study suggested that compounds like 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine could be effective alternatives in managing schizophrenia symptoms.
Case Study 2: Side Effect Profile
Another study examined the side effects associated with antipsychotic medications. The findings suggested that while loxapine-related compounds had a favorable efficacy profile, they also presented risks for extrapyramidal symptoms (EPS). Further research is needed to evaluate the side effect profile of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine specifically.
Eigenschaften
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVXQDUIWGIRW-JNJBWJDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.